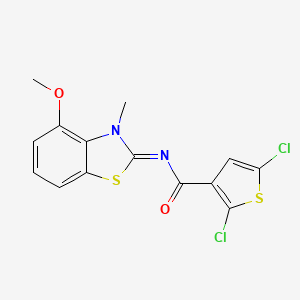

噻吩-3-甲酰胺,2,5-二氯-N-(4-甲氧基-3-甲基-3H-苯并噻唑-2-亚甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

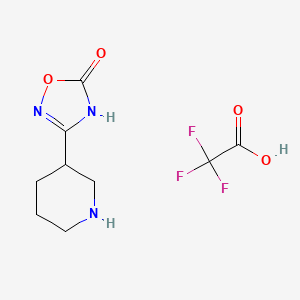

The compound "Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-" is a structurally complex molecule that is part of a broader class of thiophene derivatives. These derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include inhibition of urokinase-type plasminogen activator (uPA), antibiotic properties, anti-inflammatory potential, and a range of central nervous system (CNS) activities such as antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of benzo[b]thiophene-2-carboxamidines, which are structurally related to the compound of interest, involves the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate through a fluorine-directed metalation/formylation followed by thiophene annulation. Subsequent amidination and palladium-catalyzed coupling reactions yield potent uPA inhibitors . Similarly, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide is achieved by reacting specific thiazolidinone derivatives with ammonia, leading to a range of pyrimidinone derivatives with antibiotic properties .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. This core structure is often functionalized with various substituents that modulate the molecule's biological activity. For example, the substitution of the thiophene ring with chloro, methoxy, and sulphonamide groups has been explored for anti-inflammatory activity . The molecular structure is confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which provide detailed information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions that are essential for their synthesis and functionalization. These reactions include amidination, palladium-catalyzed coupling, and reactions with organic reagents such as benzaldehyde, formic acid, and phenylisothiocyanate. The choice of reaction and reagents determines the final properties of the synthesized compounds, including their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents affects properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The biological activities of these compounds, such as their antibiotic and CNS activities, are also closely related to their chemical properties .

科学研究应用

合成和分子性质

噻吩-3-甲酰胺衍生物已在各种研究中得到合成和表征。例如,Sailaja Rani Talupur、K. Satheesh 和 K. Chandrasekhar (2021) 详细介绍了 3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d]二氧杂磷-四唑-噻吩-2-甲酰胺的合成,并通过 IR、1HNMR、13C-NMR、质谱和元素分析等方法对它们进行了表征。这些分子还进行了生物学评估和分子对接研究,展示了它们在科学研究中的潜在应用 (Talupur 等,2021).

抗菌评价和对接研究

类似地,YN Spoorthy、P. Kumar、T. S. Rani 和 L. Ravindranath (2021) 合成了并表征了一系列乙基 (4-取代苯氧基)-苯二氧杂磷-4-氧代噻唑烷-噻吩-2-羧酸酯,对新合成的类似物进行了抗菌活性和对接研究 (Spoorthy 等,2021).

在抗炎和镇痛药中的应用

Abu‐Hashem 等人。(2020) 合成了具有噻吩骨架的新型化合物,用于创建各种杂环化合物。测试了这些化合物的抗炎和镇痛活性,证明了它们具有重要的生物学潜力。特别是,具有 COX-2 抑制活性的化合物作为抗炎剂显示出有希望的结果 (Abu‐Hashem 等,2020).

抗生素和抗菌合成

G. Ahmed (2007) 合成了一系列噻吩-2-甲酰胺衍生物,目的是开发新的抗生素和抗菌药物。该研究提供了对合成方法和合成化合物对各种细菌菌株的生物活性的见解 (Ahmed,2007).

作用机制

Target of action

They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Mode of action

Many thiophene and benzothiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Biochemical pathways

Thiophene and benzothiazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the thiophene and benzothiazole moieties can significantly affect these properties .

Result of action

Thiophene and benzothiazole derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

属性

IUPAC Name |

2,5-dichloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S2/c1-18-11-8(20-2)4-3-5-9(11)21-14(18)17-13(19)7-6-10(15)22-12(7)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJIGKDTXLNJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

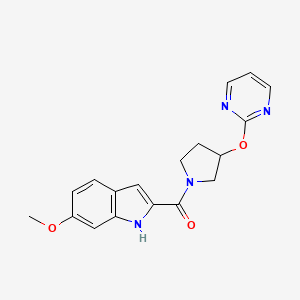

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

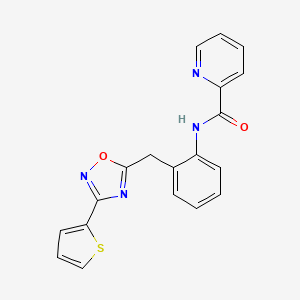

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

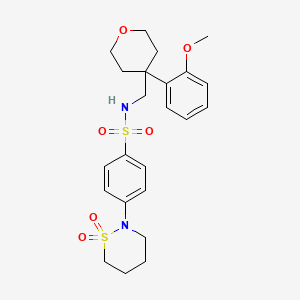

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

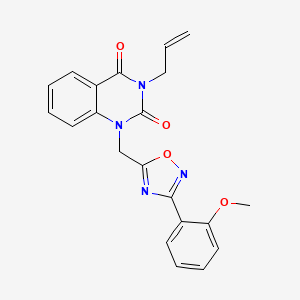

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)